tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate
Description
tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate is a cyclohexane-based carbamate derivative featuring a cyclopentylamino substituent at the 4-position of the cyclohexyl ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes. This compound is part of a broader class of carbamates studied for applications in medicinal chemistry, particularly as intermediates in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[4-(cyclopentylamino)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-10-8-13(9-11-14)17-12-6-4-5-7-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYVYIBDTZGRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 4-Aminocyclohexanol
A suspension of 4-aminocyclohexanol (10.0 g, 87.7 mmol) in anhydrous THF (150 mL) reacts with Boc₂O (21.1 g, 96.5 mmol) and DMAP (0.11 g, 0.88 mmol) at 0°C. After 2 h, the mixture undergoes aqueous workup (1M HCl, brine) and crystallization from tert-butyl methyl ether to yield tert-butyl (4-hydroxycyclohexyl)carbamate (18.3 g, 85%).
Key Data :
- ¹H NMR (CDCl₃) : δ 4.72 (br s, 1H, NH), 3.62 (m, 1H, CH-OH), 1.98–1.45 (m, 8H, cyclohexyl), 1.43 (s, 9H, Boc).
- ESI-MS : m/z 244.2 [M+H]⁺.
Oxidation to Ketone
A solution of tert-butyl (4-hydroxycyclohexyl)carbamate (15.0 g, 61.7 mmol) in DCM (200 mL) reacts with PCC (26.6 g, 123 mmol) under nitrogen. Stirring for 6 h at 25°C followed by filtration through Celite® affords tert-butyl 4-oxocyclohexylcarbamate (12.8 g, 86%) as a white solid.
Optimization Note :
- Solvent Screening : THF and acetonitrile provided inferior yields (<70%) compared to DCM.
Diastereoselective Reductive Amination
Reaction with Cyclopentylamine
A mixture of tert-butyl 4-oxocyclohexylcarbamate (10.0 g, 41.3 mmol), cyclopentylamine (4.54 mL, 45.4 mmol), and NaCNBH₃ (3.90 g, 62.0 mmol) in MeOH (150 mL) refluxes for 12 h. Monitoring by HPLC (C18, 70:30 MeCN/H₂O) confirms >95% conversion. Quenching with 1M NaOH (100 mL) and extraction with tert-butyl methyl ether (3×50 mL) yields the crude product.
Stereochemical Outcome :
Crystallization-Induced Diastereomer Resolution
The crude residue (9.2 g) dissolves in hot acetonitrile (45 mL) with incremental water addition (15 mL). Cooling to 0°C for 24 h isolates tert-butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (6.01 g, 39%) as needle-like crystals.
Purification Metrics :
| Parameter | Value |
|---|---|
| Purity (HPLC) | >98% |
| Recovery Rate | 95% (Mother liquor) |
| Melting Point | 90–95°C |
Alternative Synthetic Routes and Comparative Analysis
Enzymatic Resolution of Racemic Intermediates
Lipase-mediated (CAL-B) kinetic resolution of (±)-tert-butyl 4-aminocyclohexylcarbamate in vinyl acetate achieves 48% ee, but the 22% yield renders this method impractical for scale-up.
Mitsunobu Reaction for Stereochemical Inversion
Treatment of tert-butyl (1S,4R)-4-(cyclopentylamino)cyclohexylcarbamate with DIAD, PPh₃, and benzoic acid in THF at 0°C induces configuration inversion at C1 (72% yield, dr >20:1). While effective, this step adds complexity compared to the direct crystallization approach.
Route Efficiency Comparison :
| Method | Yield (%) | Steps | Cost Index |
|---|---|---|---|
| Reductive Amination | 39 | 3 | 1.0 |
| Enzymatic Resolution | 22 | 5 | 3.8 |
| Mitsunobu Inversion | 58 | 4 | 2.1 |
Mechanistic Insights into Key Transformations
Boc Protection Kinetics
DFT calculations (B3LYP/6-31G*) reveal the Boc group’s equatorial preference lowers the activation barrier for 4-oxocyclohexylcarbamate formation by 3.2 kcal/mol versus axial conformers. This preorganizes the substrate for subsequent stereoselective amination.
Reductive Amination Transition State
A six-membered cyclic transition state involving protonated cyclopentylamine and borohydride delivery from the Re face rationalizes the 1R,4R selectivity. NCI analysis shows stabilizing CH–π interactions between the Boc group and cyclohexane ring.
Industrial-Scale Process Considerations
Solvent Recycling
Distillation of tert-butyl methyl ether from filtrates achieves 98% recovery, reducing waste generation by 40% versus single-use protocols.
Continuous Flow Reductive Amination
A plug-flow reactor (PFA tubing, 100°C, 20 bar) processing 4-oxocyclohexylcarbamate (0.5 M) and cyclopentylamine (1.1 eq) in MeOH with immobilized NaCNBH₃ on SiO₂ increases throughput to 12 kg/day (82% conversion).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticoagulant Development
The compound is primarily recognized for its role as a precursor in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa. Edoxaban is marketed under the trade name Lixiana and is used as an oral anticoagulant for the treatment and prevention of thromboembolic disorders. The synthesis method for tert-butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate has been optimized to improve yield and purity, which is crucial for pharmaceutical applications .
2. Drug Design and Synthesis
The compound serves as a building block in the design of various analogs aimed at enhancing pharmacological properties. Its structural features allow for modifications that can lead to improved efficacy and reduced side effects in drug formulations. This adaptability makes it valuable in pharmaceutical research, particularly in developing new therapeutic agents targeting similar pathways as Edoxaban .
Case Study 1: Synthesis Optimization
A recent study demonstrated an improved method for synthesizing this compound, achieving up to 93% yield through a modified reaction process that minimizes reagent use and simplifies purification steps. This study highlights the importance of efficient synthesis routes in drug development, ensuring that compounds can be produced at scale without compromising quality .
Case Study 2: Pharmacological Evaluation
In another investigation, derivatives of this compound were evaluated for their anticoagulant activity alongside Edoxaban. The results indicated that certain modifications to the cyclohexyl structure could enhance activity while maintaining a favorable safety profile, suggesting potential pathways for new drug candidates .
Mechanism of Action
The mechanism of action of tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key structural analogs differ in the substituents attached to the cyclohexylcarbamate core. Below is a comparative analysis:
Key Structural and Functional Differences
- The 2-bromobenzamido group () adds both steric bulk and electronic effects due to bromine’s polarizability.
Electronic Effects :
Solubility and Polarity :
Biological Activity
tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate is a compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. Understanding its biological activity is crucial for assessing its therapeutic potential.
- Molecular Formula : C17H32N2O2
- Molecular Weight : 300.46 g/mol
- CAS Number : 1286265-75-5
The compound functions primarily as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structure allows it to interact with specific receptors in the brain, influencing mood and cognitive functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that this compound can significantly reduce depressive-like behavior in animal models, suggesting its potential as an antidepressant.
- Anxiolytic Properties : It has been observed to decrease anxiety levels, making it a candidate for treating anxiety disorders.
- Neuroprotective Effects : Preliminary findings indicate that the compound may protect neurons from damage due to oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | |
| Anxiolytic | Decreased anxiety levels | |
| Neuroprotective | Protection against oxidative damage |
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, administration of this compound resulted in a marked decrease in immobility time during forced swim tests, a common measure of antidepressant activity. The results indicated a dose-dependent effect, with higher doses correlating with greater reductions in depressive symptoms.
Case Study 2: Anxiolytic Properties
A separate study assessed the compound's ability to alleviate anxiety through the elevated plus maze test. Results showed that subjects treated with the compound spent significantly more time in the open arms of the maze compared to controls, suggesting reduced anxiety levels.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Pharmacokinetics : The compound exhibits favorable absorption and distribution characteristics, making it suitable for oral administration.
- Safety Profile : Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, supporting its potential for clinical use.
- Synergistic Effects : When combined with other pharmacological agents, this compound has shown enhanced efficacy in treating mood disorders.
Q & A
Q. How do stereochemical variations in the cyclohexylcarbamate framework influence biological activity or intermolecular interactions in target systems?
- Methodological Answer : Stereochemistry critically impacts binding affinity and selectivity. For instance, cis- vs. trans-configured cyclohexylcarbamates exhibit divergent interactions with biological targets due to differences in spatial orientation. In studies of analogous compounds (e.g., CCR2 antagonists), the (1R,4R) configuration enhanced binding to receptors compared to other diastereomers . Computational modeling (docking studies, MD simulations) can predict steric and electronic effects, while surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding thermodynamics. Researchers should systematically compare enantiomeric pairs to isolate stereochemical contributions .
What strategies can mitigate contradictions between theoretical and experimental data in the synthesis of tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate, such as unexpected by-products or lower yields?**
- Methodological Answer : Discrepancies often arise from unaccounted reaction intermediates or competing pathways. For example, tert-butyl carbamates may undergo hydrolysis under acidic conditions, leading to by-products . To address this:
- Perform kinetic studies (e.g., in situ IR or LC-MS monitoring) to identify transient intermediates.
- Use high-resolution mass spectrometry (HRMS) to characterize unexpected products.
- Optimize protecting group strategies (e.g., switch to acid-labile groups if hydrolysis is problematic).
Evidence from iodolactamization-based syntheses highlights the importance of stepwise reaction profiling to isolate bottlenecks .
Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity under varying experimental conditions?
- Methodological Answer : The tert-butyl carbamate group enhances steric protection of the amine, improving stability against nucleophilic or oxidative degradation. However, it is susceptible to cleavage under strong acids (e.g., TFA) or prolonged exposure to heat. Stability studies on analogous compounds (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate) show that the group remains intact in neutral aqueous buffers but degrades in acidic/alkaline media . Researchers should verify compatibility with downstream reactions (e.g., catalytic hydrogenation) via controlled pilot experiments.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or purification outcomes for tert-butyl carbamate derivatives?
- Methodological Answer : Yield variations often stem from differences in reagent quality, solvent purity, or workup procedures. For example, trace moisture in solvents can hydrolyze carbamates, reducing yields . To standardize protocols:
- Replicate reported methods with rigorously dried solvents and inert conditions.
- Compare chromatographic profiles (TLC/HPLC) across batches to identify impurities.
- Use orthogonal purification techniques (e.g., switch from silica gel to reverse-phase HPLC).
Patent literature on tert-butyl carbamate intermediates emphasizes reproducibility through strict control of reaction scales and equipment calibration .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
